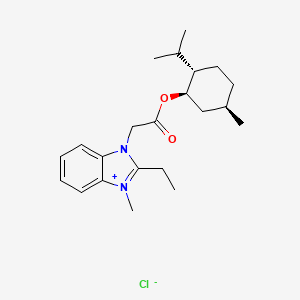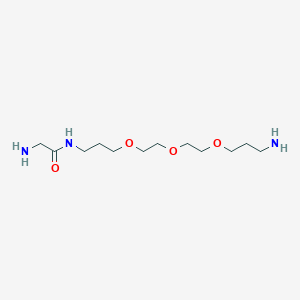
Gly-PEG3-Amin
Übersicht
Beschreibung
Gly-PEG3-amine: is a compound that consists of a glycine residue, a polyethylene glycol (PEG) chain with three ethylene glycol units, and a terminal amine group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The PEG chain imparts solubility in aqueous media, making it a valuable component in various biochemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Linker in ADCs: Gly-PEG3-amine is widely used as a cleavable linker in the synthesis of antibody-drug conjugates, which are crucial in targeted cancer therapy
Biology:
Protein Conjugation: It is used to conjugate proteins and peptides, enhancing their solubility and stability in biological systems.
Medicine:
Drug Delivery: The compound is employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry:
Wirkmechanismus
Target of Action
Gly-PEG3-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules designed to selectively deliver cytotoxic agents to tumor cells, which dramatically increases the cell-killing power of the cytotoxic agent while minimizing its impact on healthy cells .
Mode of Action
The mode of action of Gly-PEG3-amine involves its role as a linker in ADCs. The amine groups in Gly-PEG3-amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl groups . This allows the linker to attach a cytotoxic drug to an antibody, forming an ADC .
Biochemical Pathways
The biochemical pathways affected by Gly-PEG3-amine are primarily related to its role in ADCs. The ADCs, once formed, can bind to specific antigens on the surface of cancer cells. After binding, the ADC-antigen complex is internalized into the cell, where the cytotoxic drug is released to kill the cell . The exact pathways affected can vary depending on the specific antibody and drug used in the ADC.
Pharmacokinetics
The pharmacokinetics of Gly-PEG3-amine are largely determined by its role as a part of an ADC. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility properties of the compound , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Gly-PEG3-amine’s action is the formation of ADCs that can selectively kill cancer cells. By acting as a linker that connects a cytotoxic drug to an antibody, Gly-PEG3-amine enables the targeted delivery of the drug to cancer cells . This can result in the death of the cancer cells while minimizing harm to healthy cells.
Action Environment
The action environment of Gly-PEG3-amine can influence its stability and efficacy. Factors such as pH, temperature, and the presence of other chemicals can affect the reactions involving Gly-PEG3-amine. As a part of an adc, the action environment of gly-peg3-amine is primarily within the human body, and particularly within cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Displacement: One common method for synthesizing Gly-PEG3-amine involves the nucleophilic displacement of a PEG-tosylate, -mesylate, or -bromide with glycine.
Reductive Amination: Another method involves the reductive amination of PEG-aldehyde with glycine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of Gly-PEG3-amine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Gly-PEG3-amine can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Reagents such as acyl chlorides, NHS esters, or isocyanates are commonly used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxides or imines.
Substitution: Formation of amides, ureas, or carbamates depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable PEG linker used in ADC synthesis.
Succinic anhydride: A non-cleavable ADC linker.
DSS Crosslinker: A non-cleavable linker used for protein conjugation.
Uniqueness: Gly-PEG3-amine is unique due to its cleavable nature, which allows for the controlled release of the drug in ADCs. The presence of the PEG chain enhances solubility, making it more versatile compared to non-cleavable linkers .
Eigenschaften
IUPAC Name |
2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIUWBANJNMPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
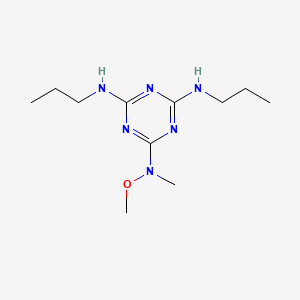
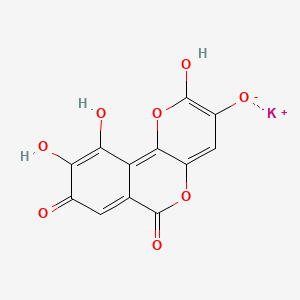

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
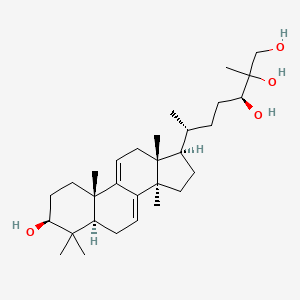

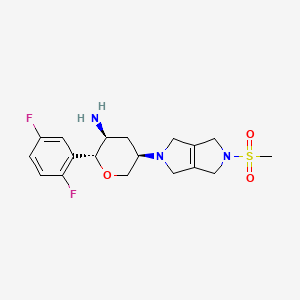
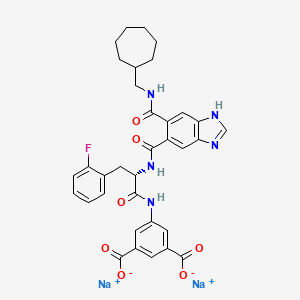
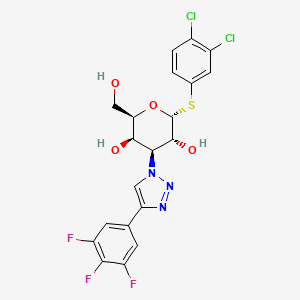
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

